Cas no 6007-23-4 (2-Ethyl-1,3-dithiane)

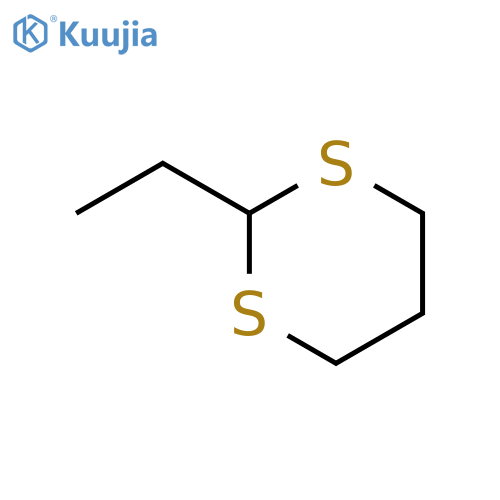

2-Ethyl-1,3-dithiane structure

商品名:2-Ethyl-1,3-dithiane

2-Ethyl-1,3-dithiane 化学的及び物理的性質

名前と識別子

-

- 1,3-Dithiane, 2-ethyl-

- 2-Ethyl-1,3-dithiane

- 2-ETHYL-1,3-DITHIANE, 97+

- NULL

-

計算された属性

- せいみつぶんしりょう: 148.03800

- どういたいしつりょう: 148.03804273g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 57.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.037

- ふってん: 116°C/22mmHg

- フラッシュポイント: 87.4°C

- 屈折率: 1.529

- PSA: 50.60000

- LogP: 2.59260

2-Ethyl-1,3-dithiane セキュリティ情報

2-Ethyl-1,3-dithiane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Ethyl-1,3-dithiane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EED6-5g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 5g |

$183.00 | 2024-04-22 | |

| A2B Chem LLC | AG71002-25g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 25g |

$460.00 | 2024-04-19 | |

| A2B Chem LLC | AG71002-5g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 5g |

$150.00 | 2024-04-19 | |

| 1PlusChem | 1P00EED6-1g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 1g |

$78.00 | 2024-04-22 | |

| TRC | E261395-10g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 10g |

$ 1025.00 | 2022-06-05 | ||

| 1PlusChem | 1P00EED6-25g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 25g |

$525.00 | 2024-04-22 | |

| TRC | E261395-5g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 5g |

$ 620.00 | 2022-06-05 | ||

| TRC | E261395-25g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 25g |

$ 2050.00 | 2022-06-05 | ||

| A2B Chem LLC | AG71002-1g |

2-Ethyl-1,3-dithiane |

6007-23-4 | 97% | 1g |

$50.00 | 2024-04-19 |

2-Ethyl-1,3-dithiane 関連文献

-

1. Diastereoselective control of enolate alkylation in 2-acyl-2-alkyl-1,3-dithiane 1-oxidesPhilip C. Bulman Page,Sukhbinder S. Klair,Donald Westwood J. Chem. Soc. Perkin Trans. 1 1989 2441

-

2. Enantioselective synthesis of α-arylpropanoic acidsPhilip C. Bulman Page,Michael J. McKenzie,Derek R. Buckle J. Chem. Soc. Perkin Trans. 1 1995 2673

-

3. Acyclic stereoselection using relative 1,2-asymmetric induction. A convenient method for the stereoselective construction of α,γ-dimethyl-α,β-dihydroxy compounds, useful intermediates for synthesis of erythronolidesAshis K. Samaddar,Tsunehisa Chiba,Yuichi Kobayashi,Fumie Sato J. Chem. Soc. Chem. Commun. 1985 329

-

Louise A. Stubbing,Iman Kavianinia,Margaret A. Brimble Org. Biomol. Chem. 2017 15 3542

-

Lili Cheng,Jianfei Luo,Pan Li,Hang Yu,Jianfei Huang,Lixin Luo Food Funct. 2014 5 2338

6007-23-4 (2-Ethyl-1,3-dithiane) 関連製品

- 6007-26-7(2-Methyl-1,3-dithiane)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量